Methyl 4-propionylbenzoate
Overview
Description
Methyl 4-propionylbenzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a propionyl group is attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-propionylbenzoate can be synthesized through the esterification of 4-propionylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the propionyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of 4-propionylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated this compound derivatives.
Scientific Research Applications
Methyl 4-propionylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-propionylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propionyl group and ester functionality allow it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Methyl benzoate: An ester of benzoic acid with methanol, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester of benzoic acid, with a propyl group.
Properties
IUPAC Name |
methyl 4-propanoylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-10(12)8-4-6-9(7-5-8)11(13)14-2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFQWZCJVDZOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17745-40-3 | |
Record name | methyl 4-propanoylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of methyl 4-propionylbenzoate in the synthesis of 10-ethyl-5-methyl-5,10-dideazaaminopterin?
A1: this compound serves as a crucial reactant in the Wittig condensation reaction, a key step in synthesizing 10-ethyl-5-methyl-5,10-dideazaaminopterin (12a) []. In this reaction, the tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine (7a) reacts with this compound. This forms the intermediate compound 8a, which is then further modified to eventually yield the target compound 12a [].
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